1-Chloro-6,7-dimethylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-6,7-dimethylisoquinoline is an organic compound belonging to the class of isoquinolines. Isoquinolines are aromatic heterocyclic compounds that consist of a benzene ring fused to a pyridine ring.
Preparation Methods
The synthesis of 1-Chloro-6,7-dimethylisoquinoline can be achieved through several methods. One common approach involves the chlorination of 6,7-dimethylisoquinoline. The reaction typically requires a chlorinating agent such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:
Starting Material: 6,7-dimethylisoquinoline
Chlorinating Agent: Phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2)
Reaction Conditions: Reflux in an appropriate solvent (e.g., dichloromethane)
Product: this compound
Chemical Reactions Analysis
1-Chloro-6,7-dimethylisoquinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides. For example, reaction with an amine can yield the corresponding amine derivative.
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of dihydroisoquinoline derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
These reactions are often carried out under mild conditions to ensure high selectivity and yield .
Scientific Research Applications
1-Chloro-6,7-dimethylisoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.
Pharmaceutical Research: The compound is used in the development of potential therapeutic agents. Its derivatives have shown promise in the treatment of various diseases, including cancer and infectious diseases.
Material Science: It is used in the synthesis of novel materials with unique electronic and optical properties. .
Mechanism of Action
The mechanism of action of 1-Chloro-6,7-dimethylisoquinoline is primarily based on its ability to interact with biological molecules. The compound can intercalate with DNA, disrupting the normal function of the genetic material. Additionally, it can inhibit enzymes such as topoisomerases, which are essential for DNA replication and repair. These interactions can lead to cell cycle arrest and apoptosis, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
1-Chloro-6,7-dimethylisoquinoline can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H10ClN |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
1-chloro-6,7-dimethylisoquinoline |
InChI |
InChI=1S/C11H10ClN/c1-7-5-9-3-4-13-11(12)10(9)6-8(7)2/h3-6H,1-2H3 |
InChI Key |
CYFFHNULMIKXQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.